![molecular formula C17H14OS B412002 6,8-Dimethyl-2-phenylthiochromen-4-one CAS No. 200627-62-9](/img/structure/B412002.png)
6,8-Dimethyl-2-phenylthiochromen-4-one
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Overview
Description
6,8-Dimethyl-2-phenylthiochromen-4-one is a chemical compound with the molecular formula C17H14OS . It has an average mass of 266.358 Da and a monoisotopic mass of 266.076538 Da . This compound is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 6,8-Dimethyl-2-phenylthiochromen-4-one is based on the molecular formula C17H14OS . The structure is generated from information available in various databases .Scientific Research Applications
Pharmaceutical Research: Antifungal Agents
6,8-Dimethyl-2-phenylthiochromen-4-one has been explored for its potential as an antifungal agent. Derivatives of this compound have shown promising results against various phytopathogenic fungi, indicating its potential for development into new, environmentally friendly antifungal medications .
Material Science: Polymer Synthesis
This compound is utilized in the synthesis of polyphenylene oxides, which are known for their high glass transition temperatures and low dielectric constants. Incorporating 6,8-Dimethyl-2-phenylthiochromen-4-one into polymers can enhance their thermal degradability and increase char yield formation, making them suitable for high-performance materials .
Neuroscience: Alzheimer’s Disease Research
In the field of neuroscience, derivatives of 6,8-Dimethyl-2-phenylthiochromen-4-one are being studied for their multifunctionality against Alzheimer’s disease. They have been evaluated as inhibitors of acetylcholinesterase and advanced glycation end products, which are significant in the pathogenesis of Alzheimer’s .
Agriculture: Botanical Fungicides
Research indicates that 6,8-Dimethyl-2-phenylthiochromen-4-one derivatives could be used as botanical fungicides. Their low toxicity and high efficacy against fungal strains make them suitable candidates for protecting crops without harming the environment .
Safety and Hazards
Future Directions
The future directions for research on 6,8-Dimethyl-2-phenylthiochromen-4-one are not clearly outlined in the literature. Given its molecular structure and potential for chemical reactions, it could be a subject of interest for researchers in the field of organic chemistry and drug discovery. Further studies are needed to fully understand its properties, reactivity, and potential applications .
Mechanism of Action
Target of Action
The primary targets of 6,8-Dimethyl-2-phenylthiochromen-4-one are acetylcholinesterase (AChE) and advanced glycation end products (AGEs) . These targets play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and AGEs are proteins or lipids that become glycated after exposure to sugars, contributing to oxidative stress and inflammation .
Mode of Action
6,8-Dimethyl-2-phenylthiochromen-4-one interacts with its targets by inhibiting the activity of AChE and the formation of AGEs . This dual inhibition results in increased acetylcholine levels, which can improve cognitive function, and decreased AGEs levels, which can reduce oxidative stress and inflammation .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE, leading to increased acetylcholine levels . It also impacts the glycation pathway by inhibiting the formation of AGEs, resulting in decreased oxidative stress and inflammation . These effects can potentially slow down the progression of AD.
Result of Action
The molecular and cellular effects of 6,8-Dimethyl-2-phenylthiochromen-4-one’s action include increased acetylcholine levels, which can improve cognitive function, and decreased AGEs levels, which can reduce oxidative stress and inflammation . These effects can potentially slow down the progression of AD.
properties
IUPAC Name |
6,8-dimethyl-2-phenylthiochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14OS/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRJZYLQRVYHTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(S2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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